
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is a complex organic compound that features a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine typically involves multiple steps. One common method involves the reaction of morpholine with an epoxide-containing compound, followed by the introduction of the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction of the thiadiazole ring can produce various reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiadiazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxiran-2-ylmethyl)morpholine: Similar structure but lacks the thiadiazole ring.
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains an epoxide group but has a benzoic acid moiety instead of a morpholine ring.
4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with different substitution patterns on the thiadiazole ring.
Uniqueness
4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is unique due to the combination of its morpholine, epoxide, and thiadiazole components. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15N3O3S |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
4-[3-(oxiran-2-ylmethoxy)-2,3-dihydro-1,2,5-thiadiazol-4-yl]morpholine |
InChI |
InChI=1S/C9H15N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7,9,11H,1-6H2 |
InChI-Schlüssel |
BYIVMSKHRTVULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NSNC2OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


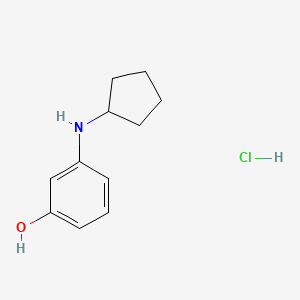

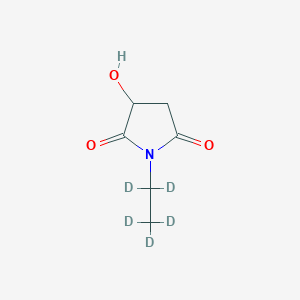
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)

![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)

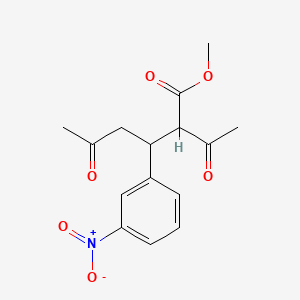
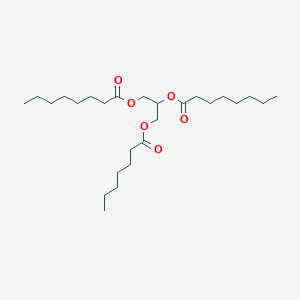
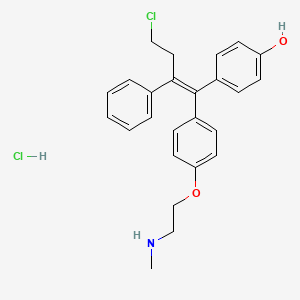

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
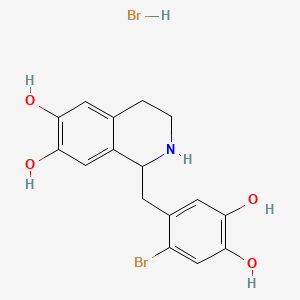
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
